

# Technical Guide: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (CAS 58086-67-2)

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## Compound of Interest

Compound Name: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

Cat. No.: B1197457

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An In-depth Examination of its Properties and Applications in Synthetic Chemistry

## Introduction

2-Fluoro-1-methylpyridinium p-toluenesulfonate, registered under CAS number 58086-67-2, is a pyridinium salt widely recognized in the field of organic synthesis. Commonly referred to as a Mukaiyama reagent, it serves as a powerful and versatile condensation and coupling agent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a particular focus on detailed experimental protocols for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

2-Fluoro-1-methylpyridinium p-toluenesulfonate is a white to off-white or yellow solid, typically in crystalline or powder form.<sup>[1]</sup> Key physicochemical properties are summarized in the table below.

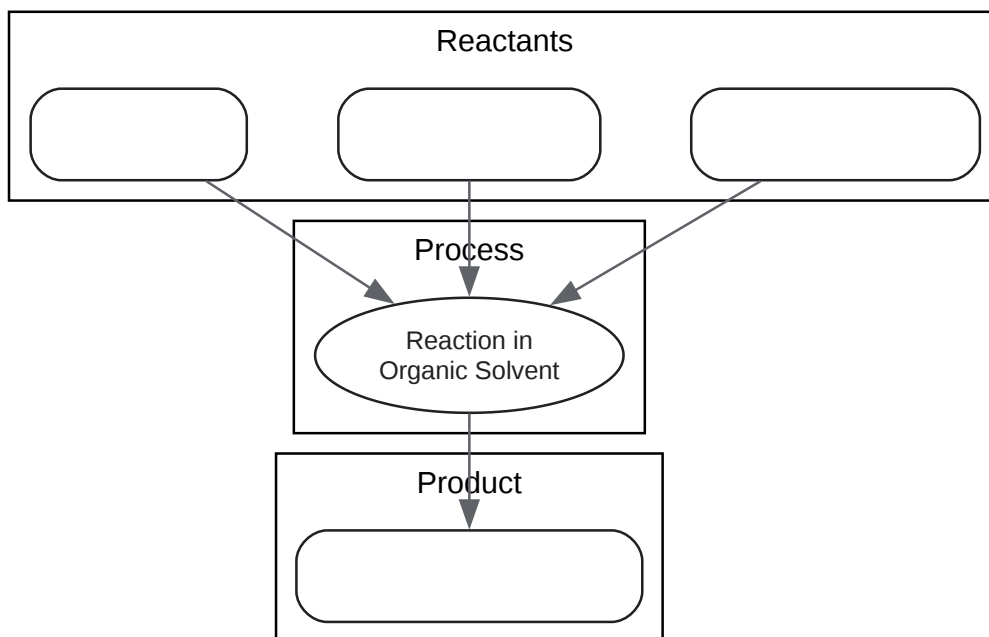
Property	Value	Reference
CAS Number	58086-67-2	
Molecular Formula	C13H14FNO3S	[1][2][3]
Molecular Weight	283.32 g/mol	[2][3]
Appearance	White to off-white/yellow solid	[1]
Melting Point	130-134 °C	[1]
Solubility	Soluble in water (with hydrolysis), DMSO, dichloromethane, and acetonitrile.	[1]
Stability	Relatively stable at room temperature; moisture-sensitive.	[1][4]

## Synthesis

The synthesis of 2-Fluoro-1-methylpyridinium p-toluenesulfonate is generally achieved through the reaction of 2-fluoropyridine with a methylating agent and p-toluenesulfonic acid in an organic solvent.[1] A typical synthetic route is outlined below.

## Synthetic Workflow

## General Synthesis of 2-Fluoro-1-methylpyridinium p-toluenesulfonate



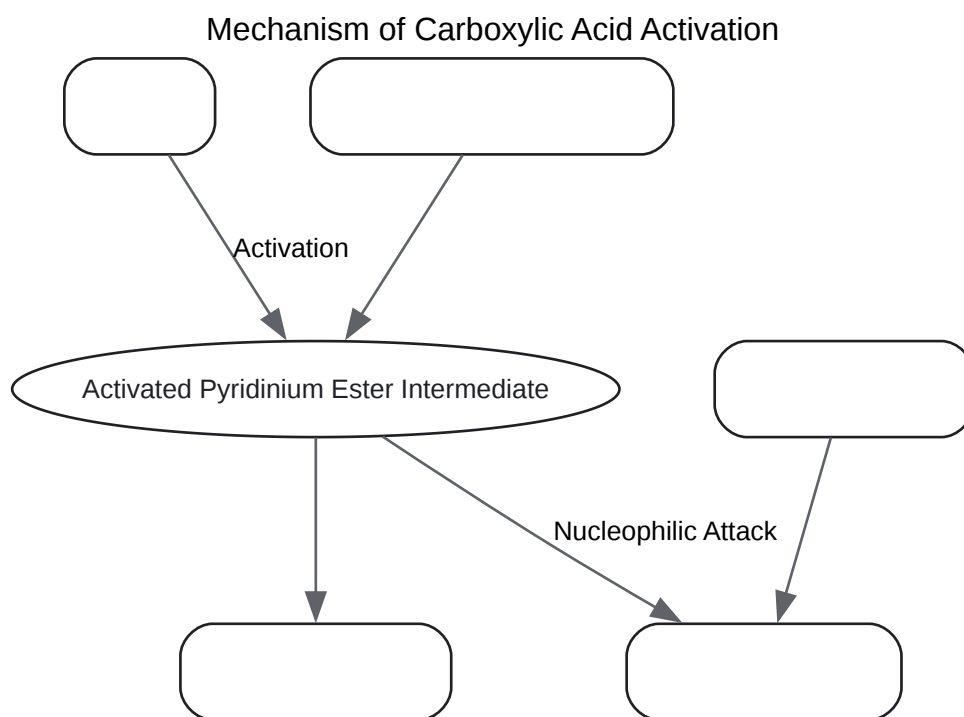
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Caption: General synthetic pathway for 2-Fluoro-1-methylpyridinium p-toluenesulfonate.

## Mechanism of Action in Condensation Reactions

The utility of 2-Fluoro-1-methylpyridinium p-toluenesulfonate as a condensation reagent stems from its ability to activate carboxylic acids. The reaction mechanism involves the initial formation of a highly reactive pyridinium ester intermediate, which is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide.

## Reaction Mechanism



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Caption: Activation of a carboxylic acid by the Mukaiyama reagent.

## Applications and Experimental Protocols

2-Fluoro-1-methylpyridinium p-toluenesulfonate is a versatile reagent with applications in a variety of synthetic transformations.

### Esterification

This reagent is effective for the synthesis of esters from carboxylic acids and alcohols.

Experimental Protocol: Synthesis of Benzyl Pentanoate

- **Reaction Setup:** In a reaction vessel under an argon atmosphere, combine 2-fluoro-1-methylpyridinium p-toluenesulfonate (1.2 mmol) and 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (4.8 mmol).

- **Addition of Reactants:** To this mixture, add a solution of pentanoic acid (1.0 mmol) and benzyl alcohol (1.0 mmol) in dichloromethane (4 mL) at room temperature.
- **Reaction:** Stir the resulting mixture at room temperature for 46 hours.
- **Workup:** After the reaction is complete, evaporate the solvent under reduced pressure.
- **Purification:** Purify the residue by silica gel column chromatography to isolate benzyl pentanoate. The reported yield for this specific protocol is 74%.

## Amide Bond Formation and Peptide Coupling

A key application of Mukaiyama-type reagents is in the formation of amide bonds, a fundamental reaction in peptide synthesis. These reagents are known to cause less racemization compared to some other coupling agents.

**Experimental Protocol:** Synthesis of Boc-Pro-Phe-OMe (using a related Mukaiyama reagent)

**Note:** This protocol uses 2-chloro-1-methylpyridinium iodide, a closely related Mukaiyama reagent, and serves as a representative example for peptide coupling.

- **Reaction Setup:** To a solution of H-Phe-OMe · HCl (1.50 g, 6.95 mmol) in dichloromethane (30 mL) at room temperature, add Boc-Pro-OH (1.65 g, 7.65 mmol) and 2-chloro-1-methylpyridinium iodide (1.95 g, 7.65 mmol).
- **Base Addition:** Cool the mixture to 5-10 °C and add triethylamine (3.40 mL, 24.3 mmol) dropwise over 3 minutes.
- **Reaction:** Stir the reaction mixture for 3 hours.
- **Workup:** Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 10% aqueous citric acid (3 x 30 mL), 5% aqueous sodium bicarbonate solution (3 x 30 mL), and brine (30 mL).
- **Drying and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (hexane:EtOAc = 2:1) to yield Boc-Pro-Phe-OMe (2.37 g, 91%) as a slightly yellowish solid.

## Synthesis of $\beta$ -Lactams

2-Fluoro-1-methylpyridinium p-toluenesulfonate serves as an acid activator in the synthesis of  $\beta$ -lactams via ketene-imine cycloaddition reactions under mild conditions.[5] This method has been shown to produce good to excellent yields.[5]

## Derivatization Agent in Analytical Chemistry

In the field of liquid chromatography-mass spectrometry (LC-MS), 2-fluoro-1-methylpyridinium p-toluenesulfonate can be used to derivatize hydroxyl groups.[6] This chemical modification can improve the ionization efficiency and chromatographic separation of certain analytes, such as steroids.[6]

## Quantitative Data

The efficiency of reactions utilizing 2-Fluoro-1-methylpyridinium p-toluenesulfonate is influenced by various factors including the specific substrates, solvent, and base used. The following table presents a summary of reported yields for different applications.

Application	Substrates	Yield (%)	Reference
Esterification	Pentanoic acid and benzyl alcohol	74	
Peptide Coupling*	Boc-Pro-OH and H-Phe-OMe · HCl	91	
$\beta$ -Lactam Synthesis	Various carboxylic acids and imines	Good to Excellent	[5]

\*Using 2-chloro-1-methylpyridinium iodide

## Safety and Handling

2-Fluoro-1-methylpyridinium p-toluenesulfonate is irritating to the eyes, respiratory system, and skin.[1] It is also moisture-sensitive.[4] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn. Store in a cool, dry place away from moisture.

## Conclusion

2-Fluoro-1-methylpyridinium p-toluenesulfonate (CAS 58086-67-2) is a valuable and efficient reagent for a range of chemical transformations, most notably for the formation of esters and amides. Its ability to activate carboxylic acids under mild conditions with often high yields makes it a significant tool for chemists in academic research and industrial drug development. The provided experimental protocols offer a practical guide for its application in the laboratory.

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